

The Discovery, Natural Occurrence, and Metabolic Fate of Trehalulose: A Technical Guide

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Compound of Interest

Compound Name: Trehalulose

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An in-depth technical guide for researchers, scientists, and drug development professionals on the disaccharide **trehalulose**, detailing its discovery, natural sources, analytical and synthesis protocols, and physiological effects.

Executive Summary

Trehalulose, a structural isomer of sucrose, is a naturally occurring disaccharide composed of a glucose and a fructose unit linked by an α -1,1-glycosidic bond. Initially identified as a microbial product, it has garnered significant recent interest following the discovery of its high concentrations in stingless bee honey. This guide provides a comprehensive overview of the history of **trehalulose**, its natural distribution, and detailed methodologies for its analysis and synthesis. Furthermore, it elucidates the metabolic pathway and physiological effects of **trehalulose**, highlighting its potential as a functional food ingredient and therapeutic agent.

Discovery and History

The history of **trehalulose** is intertwined with the broader study of sucrose isomers. While the related sugar trehalose was discovered in the 19th century, the specific identification and characterization of **trehalulose** as 1-O- α -D-glucopyranosyl-D-fructose occurred later. A comprehensive review of trehalose and its isomers by G.G. Birch in 1963 was a significant early milestone in the characterization of these sugars^[1].

A pivotal moment in **trehalulose** research came in 2020, when a study led by researchers from the University of Queensland identified **trehalulose** as a major component of stingless bee

honey, with concentrations far exceeding those found in any other natural food source[2]. This discovery has spurred a wave of research into the properties and potential applications of this unique sugar.

Natural Sources of Trehalulose

Trehalulose is found in a variety of natural sources, with particularly high concentrations in the honey of stingless bees. It is also produced by several species of bacteria.

Stingless Bee Honey

The honey produced by stingless bees (tribe Meliponini) is the most significant known natural source of **trehalulose**. The concentration can vary considerably depending on the bee species and geographical location.

Stingless Bee Species	Geographic Origin	Trehalulose Content (g/100g)	Reference
Tetragonula carbonaria	Australia	13 - 44	
Tetragonula hockingsi	Australia	6.20 - 38.2	[3]
Geniotrigona thoracica	Malaysia	17.8 - 57.0	[3]
Heterotrigona itama	Malaysia	17.8 - 57.0	[3]
Melipona beecheii	Mexico	Variable, generally lower than other species	[4]
Scaptotrigona pectoralis	Mexico	Intermediate concentrations	[4]
Frieseomelitta nigra	Mexico	Highest average concentration among studied Mexican species	[4]

Microbial Production

Several bacterial species are known to synthesize **trehalulose** from sucrose through the action of sucrose isomerase enzymes.

Microorganism	Enzyme	Reference
Protaminobacter rubrum	Sucrose Isomerase	[5] [6] [7]
Pseudomonas mesoacidophila	Trehalulose Synthase (MutB)	[8] [9] [10] [11] [12]
Agrobacterium radiobacter	Trehalulose-forming enzyme	[13]

Other Natural Sources

Trehalulose is also found in smaller quantities in other natural products, though the concentrations are generally much lower than in stingless bee honey.

Source	Reported Presence
Mushrooms	Present in some species
Algae	Present in some species
Crustaceans	Present in some species

Experimental Protocols

Enzymatic Synthesis of Trehalulose from Sucrose

This protocol describes the synthesis of **trehalulose** using a sucrose isomerase from a microbial source.

Materials:

- Sucrose solution (e.g., 50% w/v in 50 mM sodium phosphate buffer, pH 6.0)
- Sucrose isomerase (e.g., from *Pseudomonas mesoacidophila*)
- Reaction vessel with temperature and pH control

- Quenching solution (e.g., 1 M HCl)
- HPLC system for analysis

Procedure:

- Prepare the sucrose substrate solution and adjust the pH to the optimal range for the enzyme (typically pH 5.5-6.5).
- Equilibrate the reaction vessel to the optimal temperature for the enzyme (e.g., 30°C).
- Add the sucrose isomerase to the substrate solution to initiate the reaction. The enzyme concentration should be optimized for efficient conversion.
- Incubate the reaction mixture for a predetermined time (e.g., 24-48 hours), with gentle agitation.
- Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the sugar composition by HPLC.
- Once the desired conversion is achieved, terminate the reaction by adding a quenching solution to denature the enzyme.
- The resulting **trehalulose**-rich syrup can be further purified using chromatographic techniques.

Analysis of Trehalulose in Honey by HPLC-RID

This protocol outlines a method for the quantification of **trehalulose** in stingless bee honey using High-Performance Liquid Chromatography with a Refractive Index Detector.

Materials:

- Honey sample
- Ultrapure water
- Syringe filters (0.22 µm)

- HPLC system equipped with a refractive index detector (RID)
- A suitable carbohydrate analysis column (e.g., Hi-Plex Pb column, 300 mm × 7.7 mm, 8 µm)
- **Trehalulose** standard

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 1 g of the honey sample.
 - Dissolve the sample in a known volume of ultrapure water (e.g., 10 mL) to create a stock solution.
 - Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Mobile Phase: Ultrapure water
 - Flow Rate: e.g., 0.6 mL/min
 - Column Temperature: e.g., 80°C
 - Detector Temperature: e.g., 40°C
 - Injection Volume: e.g., 20 µL
- Calibration:
 - Prepare a series of standard solutions of **trehalulose** of known concentrations.
 - Inject the standards into the HPLC system to generate a calibration curve.
- Analysis:
 - Inject the prepared honey sample into the HPLC system.

- Identify the **trehalulose** peak based on the retention time of the standard.
- Quantify the concentration of **trehalulose** in the sample by comparing its peak area to the calibration curve.

Analysis of Trehalulose in Honey by UPLC-MS/MS

This protocol provides a more sensitive method for the detection and quantification of **trehalulose** using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

- Honey sample
- Acetonitrile (ACN)
- Ammonium hydroxide (NH₄OH)
- Ultrapure water
- Syringe filters (0.22 µm)
- UPLC-MS/MS system with an electrospray ionization (ESI) source
- A suitable HILIC column (e.g., BEH Amide column)
- **Trehalulose** standard

Procedure:

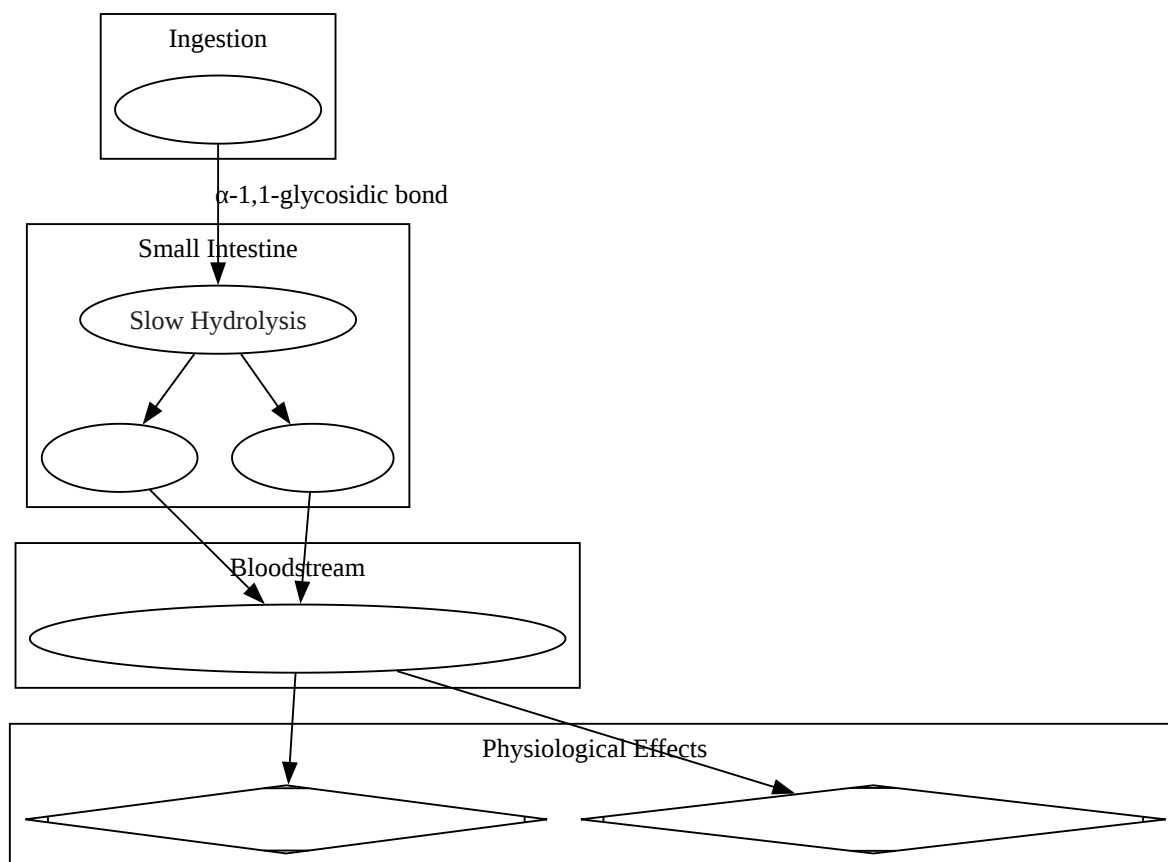
- Sample Preparation:
 - Prepare a dilute solution of the honey sample in a mixture of acetonitrile and water.
 - Filter the sample through a 0.22 µm syringe filter.
- Chromatographic Conditions:

- Mobile Phase A: Water with a low concentration of ammonium hydroxide (e.g., 0.1%)
- Mobile Phase B: Acetonitrile with a low concentration of ammonium hydroxide (e.g., 0.1%)
- Gradient Elution: A gradient program is typically used, starting with a high percentage of acetonitrile and gradually increasing the percentage of water.
- Flow Rate: e.g., 0.3 mL/min
- Column Temperature: e.g., 35°C
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-) is often used for sugars.
 - Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions for **trehalulose** for quantification and confirmation. For example, a transition of m/z 341.1 - > 179.1 can be used.
- Quantification:
 - Generate a calibration curve using a **trehalulose** standard.
 - Analyze the honey sample and quantify **trehalulose** based on the peak area of the specific MRM transition.

Metabolic and Physiological Effects of Trehalulose

Unlike its isomer sucrose, **trehalulose** is metabolized more slowly in the human body, leading to several beneficial physiological effects.

Metabolic Pathway and Glycemic Response



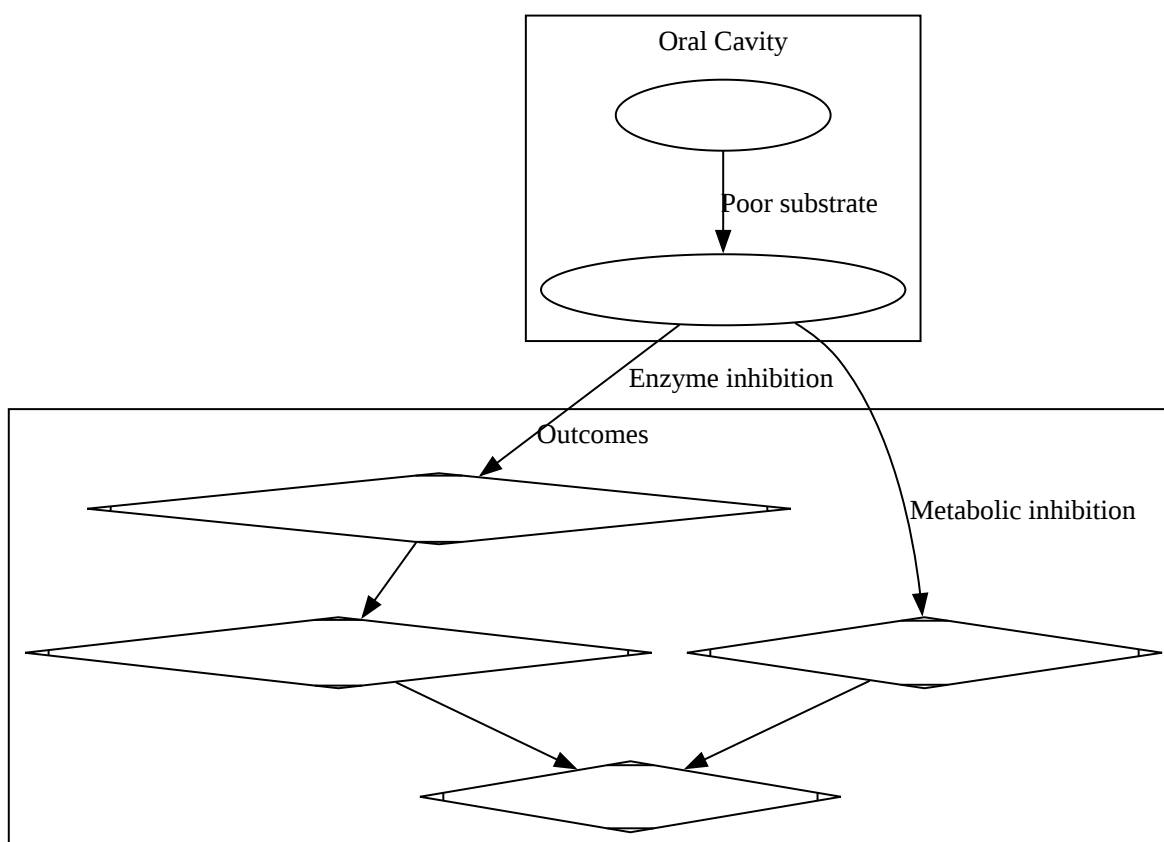
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Metabolic pathway of **trehalulose** in humans.

Due to the stable α -1,1-glycosidic bond, **trehalulose** is hydrolyzed more slowly by enzymes in the small intestine compared to sucrose^[14]. This results in a slower release and absorption of glucose and fructose into the bloodstream, leading to a lower glycemic index and a reduced insulin response.

Non-Cariogenic Properties

Streptococcus mutans, a primary bacterium responsible for dental caries, is unable to efficiently metabolize **trehalulose** to produce the acids that cause tooth decay. Furthermore, **trehalulose** does not serve as a substrate for the synthesis of water-insoluble glucans, which are essential for the formation of dental plaque[15][16][17].



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Mechanism of the non-cariogenic properties of **trehalulose**.

Prebiotic Effects

Preliminary evidence suggests that **trehalulose** may have prebiotic properties, promoting the growth of beneficial gut bacteria. This can contribute to improved gut health and overall well-being. The slower digestion of **trehalulose** allows it to reach the lower gastrointestinal tract where it can be utilized by the gut microbiota[18][19].

Future Directions

The discovery of high concentrations of **trehalulose** in stingless bee honey has opened up new avenues for research and development. Future studies should focus on:

- Clinical trials: To further substantiate the health benefits of **trehalulose**, including its effects on glycemic control, oral health, and gut microbiota in human subjects.
- Food applications: Exploring the use of **trehalulose** as a functional food ingredient in a variety of products, taking advantage of its lower sweetness and health benefits.
- Biotechnological production: Optimizing the enzymatic synthesis of **trehalulose** to enable its cost-effective production on an industrial scale.
- Pharmacological potential: Investigating the potential therapeutic applications of **trehalulose** in the management of metabolic disorders and other health conditions.

Conclusion

Trehalulose is a unique disaccharide with a growing body of evidence supporting its beneficial physiological effects. Its natural abundance in stingless bee honey and the potential for biotechnological production make it a promising candidate for applications in the food, beverage, and pharmaceutical industries. This guide provides a foundational understanding of **trehalulose** for professionals seeking to explore its potential in their respective fields.

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